molecular formula C10H5BrClNO B1285048 6-Bromo-4-chloroquinoline-2-carboxaldehyde CAS No. 904369-49-9

6-Bromo-4-chloroquinoline-2-carboxaldehyde

Cat. No.: B1285048
CAS No.: 904369-49-9
M. Wt: 270.51 g/mol
InChI Key: VVRRTCLWUQZFFO-UHFFFAOYSA-N
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Description

6-Bromo-4-chloroquinoline-2-carboxaldehyde is a chemical compound with the molecular formula C10H5BrClNO and a molecular weight of 270.51 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-chloroquinoline-2-carboxaldehyde typically involves the bromination and chlorination of quinoline derivatives. One common method includes the reaction of 6-bromoquinoline with chlorinating agents under controlled conditions to introduce the chlorine atom at the 4-position . The carboxaldehyde group is then introduced through formylation reactions using reagents such as Vilsmeier-Haack or Reimer-Tiemann formylation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-chloroquinoline-2-carboxaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-4-chloroquinoline-2-carboxaldehyde is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

6-bromo-4-chloroquinoline-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrClNO/c11-6-1-2-10-8(3-6)9(12)4-7(5-14)13-10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRRTCLWUQZFFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CC(=C2C=C1Br)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70588926
Record name 6-Bromo-4-chloroquinoline-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904369-49-9
Record name 6-Bromo-4-chloroquinoline-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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